molecular formula C24H25N5OS B2698822 N-(2-phenylpropyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide CAS No. 1040678-03-2

N-(2-phenylpropyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide

Cat. No.: B2698822
CAS No.: 1040678-03-2
M. Wt: 431.56
InChI Key: XLHYBBNFPRAWDY-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by a piperidine ring attached to a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine moiety, which is further substituted with a phenylpropyl group. The intricate structure of this compound makes it a subject of study in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biological pathways, resulting in the observed antiproliferative effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylpropyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c1-16(17-6-3-2-4-7-17)14-26-23(30)18-9-12-29(13-10-18)22-21-20(27-15-28-22)19-8-5-11-25-24(19)31-21/h2-8,11,15-16,18H,9-10,12-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYBBNFPRAWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)C2=NC=NC3=C2SC4=C3C=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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